ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate
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Overview
Description
Ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound that contains a thieno[3,2-b]pyrrole core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and ester functional groups in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate, followed by bromination. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thieno[3,2-b]pyrrole core can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol or further to an aldehyde or alkane.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted thieno[3,2-b]pyrrole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols, aldehydes, or alkanes.
Scientific Research Applications
Ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and ester group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
- 4H-thieno[3,2-b]pyrrole-5-carboxamides
- Thieno[3,2-b]pyrrole-2,4-dicarboxylates
Uniqueness
Ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate is unique due to the specific position of the bromine atom and ester group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H8BrNO2S |
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Molecular Weight |
274.14 g/mol |
IUPAC Name |
ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H8BrNO2S/c1-2-13-9(12)7-3-6-8(14-7)5(10)4-11-6/h3-4,11H,2H2,1H3 |
InChI Key |
OKCLSEFUBIYKJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=CN2)Br |
Origin of Product |
United States |
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